molecular formula C5H3BrF2N2 B6152514 3-bromo-6-(difluoromethyl)pyridazine CAS No. 2295643-46-6

3-bromo-6-(difluoromethyl)pyridazine

Cat. No.: B6152514
CAS No.: 2295643-46-6
M. Wt: 209
InChI Key:
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Description

3-bromo-6-(difluoromethyl)pyridazine: is a heterocyclic organic compound with the molecular formula C5H3BrF2N2. It is characterized by a pyridazine ring substituted with a bromine atom at the third position and a difluoromethyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-(difluoromethyl)pyridazine typically involves the bromination of 6-(difluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-bromo-6-(difluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-bromo-6-(difluoromethyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-bromo-6-(trifluoromethyl)pyridazine
  • 3-bromo-6-chloropyridazine
  • 3-bromo-6-methylpyridazine

Comparison: Compared to similar compounds, 3-bromo-6-(difluoromethyl)pyridazine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

2295643-46-6

Molecular Formula

C5H3BrF2N2

Molecular Weight

209

Purity

95

Origin of Product

United States

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